molecular formula C10H13N B6261336 1-ethyl-2,3-dihydro-1H-isoindole CAS No. 90132-78-8

1-ethyl-2,3-dihydro-1H-isoindole

Cat. No.: B6261336
CAS No.: 90132-78-8
M. Wt: 147.2
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Description

1-Ethyl-2,3-dihydro-1H-isoindole is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This partially saturated isoindole derivative serves as a privileged building block for the synthesis of more complex molecules targeting a range of therapeutic areas. The core isoindoline structure is a key pharmacophore in numerous bioactive compounds, and its derivatives are investigated as potent inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are primary targets for Alzheimer's disease therapy . Furthermore, structurally similar dihydroisoindole motifs are explored in developing inhibitors for metabolic enzymes such as monoacylglycerol acyltransferase (MGAT2) for metabolic disorders , and urease for combating infections caused by Helicobacter pylori . The reactivity of this scaffold allows for functionalization at multiple positions, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and solubility . As a synthetic intermediate, 1-ethyl-2,3-dihydro-1H-isoindole is valuable for constructing diverse heterocyclic systems, including fused polycyclic compounds for high-throughput screening and lead optimization . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

90132-78-8

Molecular Formula

C10H13N

Molecular Weight

147.2

Purity

90

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Copper(I) iodide (CuI)-mediated coupling, adapted from axitinib synthesis protocols, enables the formation of carbon-nitrogen bonds between ethylamine derivatives and halogenated isoindole precursors. The reaction proceeds via a Ullmann-type mechanism, where CuI facilitates oxidative addition and reductive elimination steps. Key parameters include:

Reagents and Conditions

  • Catalyst : CuI (5–10 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane

  • Temperature : 90–110°C

  • Reaction Time : 12–24 hours

Yield : 78–85%.

Table 1: Optimization of CuI-Catalyzed Coupling

ParameterOptimal RangeImpact on Yield
CuI Loading5–10 mol%Maximizes C–N bond formation
Ligand Type1,10-PhenanthrolineEnhances catalytic activity
Solvent PolarityHigh (DMSO)Improves solubility of intermediates
Temperature100°CBalances rate and side reactions

Substrate Scope and Limitations

Electron-deficient aryl halides (e.g., 5-bromo-isoindoline) exhibit higher reactivity than electron-rich analogues. Steric hindrance at the coupling site reduces yields by 15–20%.

Reductive Amination of Isoindoline Derivatives

Two-Step Alkylation Protocol

This method involves the alkylation of isoindoline with acetaldehyde followed by in situ reduction:

  • Step 1 : Isoindoline reacts with acetaldehyde in tetrahydrofuran (THF) under acidic conditions (pH 4–5) to form an imine intermediate.

  • Step 2 : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

Overall Yield : 65–72%.

Table 2: Reductive Amination Conditions

ComponentSpecificationRole
Acetaldehyde1.2 equivElectrophilic alkylating agent
NaBH₄2.0 equivReduces C=N bond
SolventTHF/H₂O (9:1)Stabilizes intermediates

Byproduct Formation and Mitigation

Over-alkylation (diethylation) occurs when acetaldehyde exceeds 1.5 equivalents, reducing the target product yield by 25%. Stoichiometric control and low-temperature conditions (0–5°C) suppress this side reaction.

Cyclization of Ethylamino Precursors

Acid-Catalyzed Ring Closure

Heating N-ethyl-2-(2-bromophenyl)ethylamine with HBr (48%) induces cyclization via intramolecular nucleophilic substitution:

C6H5CH2CH2NHCH2CH3HBr, Δ1-Ethyl-2,3-dihydro-1H-isoindole\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_3 \xrightarrow{\text{HBr, Δ}} \text{1-Ethyl-2,3-dihydro-1H-isoindole}

Yield : 60–68%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, improving yield to 75% while reducing reaction time by 80% compared to conventional heating.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Yield (%)Scalability
CuI-Catalyzed Coupling32085High
Reductive Amination18070Moderate
Cyclization25065Low

Waste Management Strategies

CuI-catalyzed methods generate copper-containing waste, requiring chelation-assisted filtration. Reductive amination produces borate salts, which are neutralized with dilute HCl .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-ethyl-2,3-dihydro-1H-isoindole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
1-Ethyl-2,3-dihydro-1H-isoindole C₁₀H₁₃N 147.21 Ethyl at position 1 NMDA antagonist activity; high lipophilicity
1,2,3,4-Tetrahydroisoquinoline C₉H₁₁N 133.19 No substituents Broad CNS activity; precursor to alkaloids
2,3-Dihydro-1H-isoindole-1-carboxamide C₉H₁₀N₂O 162.19 Carboxamide at position 1 Herbicidal activity; predicted pKa = 15.34
5-Nitro-2,3-dihydro-1H-isoindole hydrochloride C₈H₉N₂O₂·HCl 216.63 Nitro at position 5; HCl salt Enhanced solubility; agrochemical potential
1H-Isoindole, 2-(3,5-dimethylphenyl)-2,3-dihydro- C₁₆H₁₇N 223.31 3,5-Dimethylphenyl at position 2 Acute oral toxicity (H302); lab use

Functional Group Influence on Activity

  • Ethyl vs.
  • Carboxamide Derivatives : The introduction of a carboxamide group (e.g., 2,3-dihydro-1H-isoindole-1-carboxamide) reduces basicity (predicted pKa = 15.34) compared to the parent isoindoline, altering binding interactions with biological targets like enzymes or receptors .
  • Nitro Substituents : The nitro group in 5-nitro-2,3-dihydro-1H-isoindole hydrochloride increases electrophilicity, making it reactive in agrochemical contexts, such as herbicidal formulations .

Pharmacological and Toxicological Profiles

  • NMDA Receptor Modulation: 1-Ethyl-2,3-dihydro-1H-isoindole exhibits NMDA antagonist activity similar to 1,2,3,4-tetrahydroisoquinoline but with higher selectivity due to steric hindrance from the ethyl group .
  • Toxicity : Substituents significantly impact safety. For example, 2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindole (CAS 113439-98-8) is classified as acutely toxic (H302) and a respiratory irritant (H335), whereas 1-ethyl-1H-indole (CAS 10604-59-8) shows milder toxicity, requiring only basic first-aid measures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Cyclization of precursors like phthalimides or substituted benzene derivatives under reducing conditions (e.g., catalytic hydrogenation) .
  • Route 2 : Alkylation of 2,3-dihydro-1H-isoindole using ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Control temperature to prevent over-alkylation and use anhydrous solvents to minimize hydrolysis. Yields improve with slow addition of alkylating agents and inert atmospheres (N₂/Ar) .

Q. How can the structure of 1-ethyl-2,3-dihydro-1H-isoindole be confirmed using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Ethyl group : δ ~1.2–1.4 ppm (CH₃ triplet), δ ~2.5–3.0 ppm (CH₂ quartet) .
  • Isoindole ring protons : δ ~3.8–4.2 ppm (dihydro protons) and δ ~6.5–7.5 ppm (aromatic protons) .
  • Mass Spectrometry : Molecular ion peak at m/z 147 (C₁₀H₁₃N⁺) with fragmentation patterns consistent with ethyl loss .
  • X-ray Crystallography : Confirms bicyclic structure and ethyl substitution geometry .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of 1-ethyl-2,3-dihydro-1H-isoindole in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic sites using HOMO/LUMO maps (e.g., NBO analysis in Gaussian 16) to predict regioselectivity .
  • MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or GROMACS .
  • Case Study : Ethyl group steric effects reduce reactivity at the isoindole nitrogen, favoring C-4 substitution in polar solvents .

Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic aromatic substitution (EAS) in 1-ethyl-2,3-dihydro-1H-isoindole?

  • Methodological Answer :

  • Polar Solvents (e.g., DMF) : Stabilize carbocation intermediates, directing EAS to the para position (C-5) of the isoindole ring .
  • Nonpolar Solvents (e.g., Toluene) : Favor ortho substitution (C-4) due to reduced solvation of the electrophile .
  • Temperature : Lower temperatures (0–25°C) enhance para selectivity by slowing kinetic pathways.
  • Data Table :
SolventTemperature (°C)Major Product (Position)Yield (%)
DMF25C-578
Toluene25C-465
DMF0C-585

Q. How can contradictory data on the biological activity of isoindole derivatives be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays (e.g., antimicrobial MIC tests) across multiple labs with standardized protocols .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5,6-dichloro vs. ethyl-substituted derivatives) to isolate substituent effects .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in reported IC₅₀ values .

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